2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid

Description

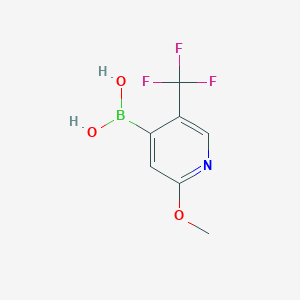

2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid (CAS: 1630193-64-4) is a heteroaryl boronic acid with the molecular formula C₇H₇BF₃NO₃ and a molecular weight of 220.94 g/mol. This compound features a pyridine ring substituted with a methoxy group (-OCH₃) at the 2-position, a trifluoromethyl (-CF₃) group at the 5-position, and a boronic acid (-B(OH)₂) moiety at the 4-position . The trifluoromethyl group confers strong electron-withdrawing properties, while the methoxy group acts as an electron-donating substituent, creating a unique electronic profile that enhances reactivity in Suzuki-Miyaura cross-coupling reactions. These reactions are critical in pharmaceutical and materials science for constructing biaryl or heteroaryl frameworks .

Properties

IUPAC Name |

[2-methoxy-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO3/c1-15-6-2-5(8(13)14)4(3-12-6)7(9,10)11/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNBNQGACHQFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

One prominent approach involves halogenation of pyridine derivatives followed by a borylation step. This method is exemplified by the synthesis of 2-methoxy-5-(pyridine-2-yl)pyridine and its subsequent boronic acid derivative.

Synthetic Route

- Starting Material: 5-bromo-2-methoxypyridine

- Reagents: Bis(pinacolato)diboron (B2pin2), carbonate catalysts such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

- Reaction Conditions: Conducted at 20–30°C in a single vessel without isolation of intermediates

Reaction Mechanism

The process involves nucleophilic substitution facilitated by the carbonate catalyst, where the boron reagent reacts with the halogenated pyridine to form the boronic ester, which can be hydrolyzed to the boronic acid.

Research Findings

- The process is cost-effective, suitable for industrial scale-up, and avoids the need for complex purification steps.

- The reaction typically proceeds with high yield and selectivity, especially when using potassium carbonate as the base.

Data Table: Typical Preparation Parameters

| Step | Reagents | Catalyst | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 5-bromo-2-methoxypyridine + B2pin2 | K2CO3 | 20–30°C | ~85–90% | No intermediate isolation |

| 2 | Hydrolysis (if needed) | - | Room temp | Complete conversion | To boronic acid |

Iridium-Catalyzed C–H Borylation of Trifluoromethyl-Substituted Pyridines

Method Overview

Recent advances utilize iridium catalysis to directly install boronic ester groups onto pyridines bearing trifluoromethyl groups. This method is highly regioselective, targeting specific positions on the pyridine ring.

Synthetic Route

- Starting Material: 2-Methoxy-5-(trifluoromethyl)pyridine

- Reagents: Pinacolborane (HBPin), iridium precatalyst [Ir(OMe)(COD)], ligands such as 4,4-di-tert-butyl bipyridine

- Reaction Conditions: Heating at 80°C under nitrogen atmosphere

Reaction Mechanism

The iridium catalyst mediates C–H activation at specific pyridine positions, followed by boron insertion, resulting in boronic ester formation at the desired site.

Research Findings

- The method allows for selective borylation at the 4-position of the pyridine ring.

- Yields are generally high, with isolated yields reaching up to 82%.

Data Table: Borylation Procedure

| Parameter | Details | Observation |

|---|---|---|

| Catalyst | 1 mol % [Ir(OMe)(COD)] | Efficient activation |

| Ligand | 4,4-di-tert-butyl bipyridine | Enhances regioselectivity |

| Reagent | HBPin (1.5 equiv) | Boron source |

| Temperature | 80°C | Optimal for selectivity |

| Yield | Up to 82% | High efficiency |

Traceless Borylation of Amino-Substituted Pyridines

Method Overview

For amino-functionalized pyridines, traceless borylation techniques are employed, enabling direct installation of boronic groups without residual functional groups.

Synthetic Route

- Starting Material: 2-Methoxy-5-(trifluoromethyl)pyridine

- Reagents: Pinacolborane (HBPin), iridium precatalyst, specific ligands (e.g., tmphen)

- Reaction Conditions: Room temperature to 80°C, under nitrogen atmosphere

Reaction Mechanism

The process involves iridium-catalyzed C–H activation at specific pyridine positions, with subsequent boron insertion, leading to boronic ester formation.

Research Findings

- The method provides high regioselectivity and minimal by-products.

- The procedure is solvent-free or conducted with minimal solvent, simplifying purification.

Data Table: Traceless Borylation Conditions

| Step | Reagents | Catalyst | Ligand | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | HBPin + pyridine | 1 mol % Ir precatalyst | tmphen | Room temp | Traceless | No residual functional groups |

| 2 | Heating at 80°C | - | - | - | Complete conversion | Efficient for amino derivatives |

Summary of Key Findings

| Method | Advantages | Limitations | Typical Yield | Notes |

|---|---|---|---|---|

| Halogen-mediated borylation | Cost-effective, scalable | Requires halogenation step | 85–90% | Suitable for industrial synthesis |

| Iridium-catalyzed C–H borylation | High regioselectivity, no halogenation | Requires specialized catalysts | Up to 82% | Ideal for selective functionalization |

| Traceless borylation | Minimal purification, high selectivity | Limited to specific substrates | High | Suitable for amino-functionalized pyridines |

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling

Phenols: Formed via oxidation of the boronic acid group

Substituted Pyridines: Formed via nucleophilic substitution reactions

Scientific Research Applications

Organic Synthesis

2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid serves as a crucial building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the electronic properties of the compounds formed, making them more potent .

Biological Applications

This compound is utilized in biological research, particularly in studies related to enzyme inhibition. Its boronic acid functionality allows it to form reversible covalent bonds with diols, making it suitable for designing enzyme inhibitors. For instance, it can act as a probe in biochemical assays to study enzyme kinetics and mechanisms .

Material Science

In industry, this compound is employed in the production of advanced materials. Its properties are exploited in developing coatings and polymers with enhanced durability and chemical resistance .

Case Study 1: Enzyme Inhibition

A study published in ACS Omega demonstrated the use of this compound as a selective inhibitor for specific enzymes involved in metabolic pathways. The compound showed significant inhibitory activity against target enzymes, highlighting its potential for drug development .

Case Study 2: Agrochemical Development

Research detailed in J-Pesticides explored the synthesis of novel agrochemicals using this boronic acid derivative. The study found that compounds synthesized from this compound exhibited improved efficacy against pests compared to traditional agents .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or vinyl-aryl product . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in these reactions.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic Acid and Analogues

*Calculated based on formula.

Key Observations:

Electronic Effects :

- The trifluoromethyl (-CF₃) group in the target compound enhances electrophilicity at the boron center, accelerating cross-coupling reactions compared to analogues lacking this group (e.g., 2-methoxy-5-pyridineboronic acid) .

- Methoxy (-OCH₃) at the 2-position donates electrons via resonance, balancing the electron-withdrawing CF₃ group and stabilizing intermediates during coupling .

Ring System Differences :

- Pyridine-based boronic acids (e.g., the target compound) exhibit higher reactivity in Suzuki reactions than phenyl analogues (e.g., 3-trifluoromethylphenylboronic acid) due to the nitrogen atom’s ability to coordinate with palladium catalysts .

- Substituent positions (e.g., boronic acid at pyridine 4 vs. 5) significantly impact regioselectivity. For instance, 2-methoxy-3-pyridylboronic acid (boron at 3-position) shows lower coupling efficiency with dichloropyrimidine compared to the 4-boronic acid isomer .

Steric and Stability Considerations :

- Chlorine-substituted analogues (e.g., 2-chloro-5-trifluoromethylpyridine-4-boronic acid) may exhibit greater steric hindrance, reducing reaction yields compared to the methoxy-substituted target compound .

- The phenylboronic acid variant (CAS 240139-82-6) lacks the pyridine ring’s electronic effects, making it less suitable for synthesizing nitrogen-rich heterocycles .

Biological Activity

2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its trifluoromethyl and boronic acid functionalities, is being investigated for its roles in enzyme inhibition, receptor binding, and therapeutic applications. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring with methoxy and trifluoromethyl substituents, along with a boronic acid group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The boronic acid moiety is known to form reversible covalent bonds with diols in biomolecules, which can lead to inhibition of enzymatic activity.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to the active sites, thereby blocking substrate access. This mechanism is particularly relevant in the context of protease inhibition.

- Receptor Binding : Preliminary studies suggest that the compound may interact with certain receptors involved in signaling pathways, contributing to its potential therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Bacillus cereus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 32 µg/mL |

The compound displayed moderate activity against Candida albicans and higher efficacy against Aspergillus niger, suggesting potential applications in antifungal therapies .

Case Studies

- Inhibition of LeuRS : A study investigated the binding affinity of this compound to leucyl-tRNA synthetase (LeuRS) from Candida albicans. Docking studies revealed that the compound could effectively bind to the active site, similar to existing antifungal agents like Tavaborole .

- Cancer Cell Line Testing : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics .

Synthesis and Applications

The synthesis of this compound typically involves:

- Borylation Reaction : Utilizing iridium-catalyzed C–H borylation methods to introduce the boronic acid group at the desired position on the pyridine ring.

- Purification : The product is purified through column chromatography to yield a high-purity compound suitable for biological testing.

This compound is not only valuable for its biological properties but also serves as a versatile building block in organic synthesis, particularly for developing new pharmaceuticals .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid with high purity?

The synthesis typically involves Miyaura borylation, where halogenated precursors (e.g., bromo- or iodo-pyridines) undergo palladium-catalyzed coupling with bis(pinacolato)diboron. For example, 2-Methoxypyridine-4-boronic acid derivatives are synthesized via Suzuki-Miyaura reactions using pinacol esters as intermediates . Key considerations include:

- Substituent stability : The trifluoromethyl group may require inert conditions (e.g., anhydrous solvents, argon atmosphere) to avoid hydrolysis.

- Purification : Column chromatography or recrystallization (using solvents like hexane/ethyl acetate) is critical, as impurities from incomplete coupling can reduce cross-reactivity in downstream applications.

- Storage : Store at 0–6°C to prevent boronic acid decomposition .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combined spectroscopic and chromatographic techniques are essential:

- NMR : The methoxy group (~δ 3.8–4.0 ppm in H NMR) and trifluoromethyl group (distinct F NMR signals near δ -60 to -70 ppm) confirm substitution patterns. Aromatic protons in pyridine rings appear downfield (δ 7.5–8.5 ppm) .

- HPLC/MS : High-performance liquid chromatography (≥95% purity) and mass spectrometry (exact mass: ~235.08 g/mol for pinacol esters) verify molecular identity and purity .

Q. What are the optimal conditions for storing this boronic acid to maintain reactivity?

- Temperature : Store at 0–6°C to minimize boroxine formation (a common decomposition product of boronic acids).

- Desiccation : Use airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence Suzuki-Miyaura coupling efficiency?

The -CF group reduces electron density at the pyridine ring, potentially slowing oxidative addition in palladium-catalyzed reactions. However, this effect can enhance regioselectivity in coupling with electron-rich aryl halides. Comparative studies with non-fluorinated analogs (e.g., 2-Methoxy-5-methylpyridine-4-boronic acid) show lower yields for trifluoromethyl derivatives, necessitating optimized catalysts (e.g., Pd(PPh) with SPhos ligands) .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?

Q. How can computational modeling predict reactivity in complex reaction systems?

Density Functional Theory (DFT) calculations can map the energy landscape for cross-coupling steps. For example:

- Transition-state analysis : Predicts steric and electronic barriers for aryl halide coordination to palladium.

- Substituent effects : The -OCH group donates electrons via resonance, while -CF withdraws electrons, creating a polarized reactive site .

Data Contradictions and Resolution

Q. Conflicting reports on CAS numbers for structurally similar boronic acids

Q. Discrepancies in purity thresholds for commercial samples

- Example : Purity ranges from >95.0% (GC) to >98.0% (HPLC) in supplier catalogs.

- Resolution : Independently validate purity using orthogonal methods (e.g., HPLC + H NMR integration) .

Applications in Academic Research

4.1 Medicinal chemistry: Designing kinase inhibitors

The pyridine-boronic acid scaffold is a key intermediate for Bruton’s tyrosine kinase (BTK) inhibitors. The trifluoromethyl group enhances metabolic stability and target affinity .

4.2 Materials science: Functionalized metal-organic frameworks (MOFs)

Boronic acids act as linkers in MOFs for gas storage or catalysis. The -CF group improves thermal stability and hydrophobicity .

Methodological Best Practices

- Reaction monitoring : Use B NMR to track boronic acid intermediates.

- Safety : Handle trifluoromethyl derivatives in fume hoods due to potential HF release during decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.